3-(2,3-Dimethoxyphenyl)-2-methylpropanoic acid
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Overview
Description
3-(2,3-Dimethoxyphenyl)-2-methylpropanoic acid is an organic compound characterized by the presence of a dimethoxyphenyl group attached to a methylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dimethoxyphenyl)-2-methylpropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dimethoxybenzaldehyde and 2-methylpropanoic acid.
Grignard Reaction: The 2,3-dimethoxybenzaldehyde undergoes a Grignard reaction with methylmagnesium bromide to form the corresponding alcohol.
Oxidation: The alcohol is then oxidized to form the ketone.
Aldol Condensation: The ketone undergoes an aldol condensation with 2-methylpropanoic acid to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon to facilitate the hydrogenation steps.
Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and yield.
Purification: Utilizing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dimethoxyphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or alkanes.
Substitution: Results in various substituted aromatic compounds.
Scientific Research Applications
3-(2,3-Dimethoxyphenyl)-2-methylpropanoic acid has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: Employed in the development of novel materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Industrial Chemistry: Utilized in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 3-(2,3-Dimethoxyphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The compound can:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Interact with Receptors: Modulate receptor activity, influencing cellular signaling pathways.
Alter Gene Expression: Affect the transcription and translation of genes, leading to changes in protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid
- 3-(2,4-Dimethoxyphenyl)-2-methylpropanoic acid
- 3-(2,5-Dimethoxyphenyl)-2-methylpropanoic acid
Uniqueness
3-(2,3-Dimethoxyphenyl)-2-methylpropanoic acid is unique due to the specific positioning of the methoxy groups on the aromatic ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacological properties and applications compared to its analogs.
Properties
IUPAC Name |
3-(2,3-dimethoxyphenyl)-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-8(12(13)14)7-9-5-4-6-10(15-2)11(9)16-3/h4-6,8H,7H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOHSWORZIVNNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C(=CC=C1)OC)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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